alpha-Chloro-4-fluorobenzaldoxime
Overview
Description
4-Fluoro-N-hydroxybenzenecarboximidoyl chloride is an organic compound with the molecular formula C7H5ClFNO and a molecular weight of 173.57 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a carboximidoyl chloride functional group attached to a benzene ring. It is commonly used in various chemical and research applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Chloro-4-fluorobenzaldoxime typically involves the reaction of 4-fluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-hydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of corresponding nitroso or nitro compounds.
Reduction Products: Reduction can yield amine derivatives.
Scientific Research Applications
4-Fluoro-N-hydroxybenzenecarboximidoyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-Chloro-4-fluorobenzaldoxime involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to modifications in their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-(trifluoromethyl)benzoyl chloride
- 2-Chloro-4-fluoro-N,N-dimethylbenzamide
- 3-Chloro-4-fluoro-N,N-dimethylbenzamide
- N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride
Uniqueness
4-Fluoro-N-hydroxybenzenecarboximidoyl chloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound in various chemical and research applications .
Properties
Molecular Formula |
C7H5ClFNO |
---|---|
Molecular Weight |
173.57 g/mol |
IUPAC Name |
4-fluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H5ClFNO/c8-7(10-11)5-1-3-6(9)4-2-5/h1-4,11H |
InChI Key |
VDMJCVUEUHKGOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)Cl)F |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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